molecular formula C4H7BN2O4S B3186084 [1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid CAS No. 1201643-87-9

[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid

Cat. No. B3186084
CAS RN: 1201643-87-9
M. Wt: 189.99 g/mol
InChI Key: XZYOYYJSMXNCEW-UHFFFAOYSA-N
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Description

“[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid” is a useful research chemical . It has a molecular formula of C4H7BN2O4S and a molecular weight of 189.99 . It is also known by other synonyms such as “(1-(Methylsulfonyl)-1H-pyrazol-4-yl)boronic acid” and "Boronic acid, B-[1-(methylsulfonyl)-1H-pyrazol-4-yl]" .


Synthesis Analysis

The synthesis of 1-(methylsulfonylmethyl)-4-aryl -1H-pyrazole derivatives, which are related to “[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid”, has been achieved efficiently by Suzuki coupling of the 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazol- with various aryl boronic acids in the presence of Ruphos-Pd as a catalyst . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has also been reported .


Molecular Structure Analysis

The molecular structure of “[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid” can be represented by the InChI code: 1S/C4H7BN2O4S/c13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,13-14H,1H3 . The compound has a complexity of 248 and a covalently-bonded unit count of 1 .


Chemical Reactions Analysis

Boronic acids, including “[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid”, are known to participate in Suzuki cross-coupling reactions . They can also undergo protodeboronation, a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .


Physical And Chemical Properties Analysis

“[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid” has a molecular weight of 189.99 . The compound’s properties such as LogP, complexity, and topological polar surface area can be found in the search results .

Mechanism of Action

While the specific mechanism of action for “[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid” is not detailed in the search results, boronic acids in general are known to form reversible covalent bonds with 1,2- and 1,3-diols . This property allows them to bind to diol and polyol motifs present in saccharides and catechols, as well as form bonds with nucleophilic amino acid side chains such as that of serine .

Safety and Hazards

The safety data sheet for a related compound, 4-[(methylsulfonyl)phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

(1-methylsulfonylpyrazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O4S/c1-12(10,11)7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYOYYJSMXNCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)S(=O)(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228646
Record name B-[1-(Methylsulfonyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid

CAS RN

1201643-87-9
Record name B-[1-(Methylsulfonyl)-1H-pyrazol-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201643-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[1-(Methylsulfonyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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